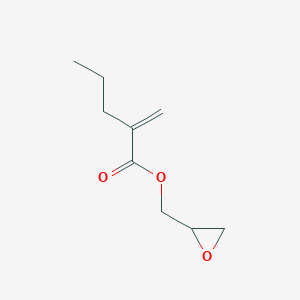
(Oxiran-2-yl)methyl 2-methylidenepentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl 2-methylidenepentanoate typically involves the reaction of an appropriate epoxide precursor with a methylidenepentanoate derivative. One common method is the epoxidation of an allylic alcohol followed by esterification. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and acid catalysts for the esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of immobilized catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Oxiran-2-yl)methyl 2-methylidenepentanoate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring typically yields diols, while nucleophilic substitution can produce a variety of functionalized compounds.
Scientific Research Applications
(Oxiran-2-yl)methyl 2-methylidenepentanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl 2-methylidenepentanoate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack, which leads to ring-opening reactions. The ester group can undergo hydrolysis or reduction, depending on the conditions, to form various products. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(Oxiran-2-yl)methyl acetate: Similar structure but with an acetate group instead of a methylidenepentanoate group.
(Oxiran-2-yl)methyl butanoate: Contains a butanoate group, differing in the length of the carbon chain.
(Oxiran-2-yl)methyl hexanoate: Features a hexanoate group, providing different steric and electronic properties.
Uniqueness
(Oxiran-2-yl)methyl 2-methylidenepentanoate is unique due to the presence of the methylidenepentanoate group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
92463-45-1 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2-methylidenepentanoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-7(2)9(10)12-6-8-5-11-8/h8H,2-6H2,1H3 |
InChI Key |
BEIQFZLRSOTXNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C)C(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


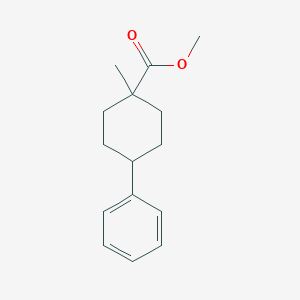
![(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B14365098.png)
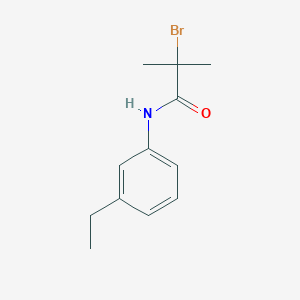
![N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B14365107.png)
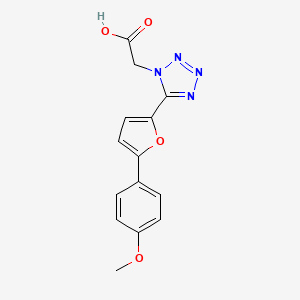
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)
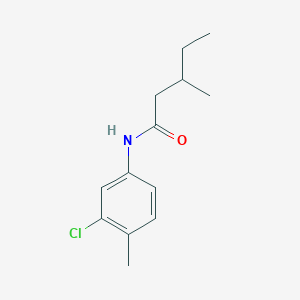
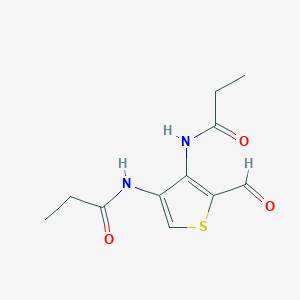
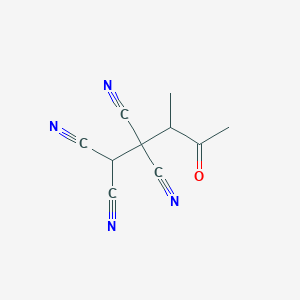
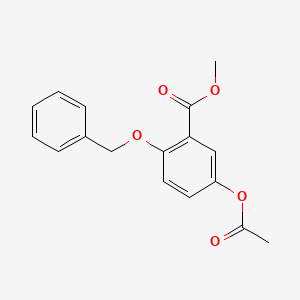

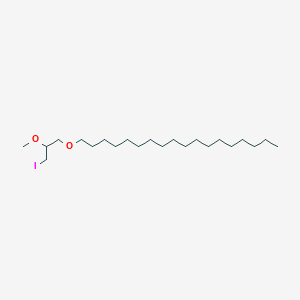

![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
